molecular formula C9H20N2O B13967607 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol

3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol

Cat. No.: B13967607
M. Wt: 172.27 g/mol
InChI Key: COZWDHLMFSMWKL-UHFFFAOYSA-N
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Description

3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol is a chemical compound that features a piperidine ring substituted with a methylamino group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination or other suitable methods.

    Attachment of the Propanol Chain: The propanol chain is attached through nucleophilic substitution or similar reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form ketones or aldehydes.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.

    Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the propanol chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.

Scientific Research Applications

3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.

    Industry: Use in the production of pharmaceuticals or other chemical products.

Mechanism of Action

The mechanism of action for compounds like 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-3-(piperidin-4-yl)propan-2-ol: Similar structure with a different position of the hydroxyl group.

    3-(Methylamino)-3-(piperidin-4-yl)butan-1-ol: Similar structure with a longer carbon chain.

Uniqueness

The uniqueness of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(methylamino)-3-piperidin-4-ylpropan-1-ol

InChI

InChI=1S/C9H20N2O/c1-10-9(4-7-12)8-2-5-11-6-3-8/h8-12H,2-7H2,1H3

InChI Key

COZWDHLMFSMWKL-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1CCNCC1

Origin of Product

United States

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